molecular formula C4H2N4S B3050599 [1,2,5]Thiadiazolo[3,4-d]pyridazine CAS No. 273-14-3

[1,2,5]Thiadiazolo[3,4-d]pyridazine

Cat. No.: B3050599
CAS No.: 273-14-3
M. Wt: 138.15 g/mol
InChI Key: VBDPEOAFHLPTCK-UHFFFAOYSA-N
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Description

[1,2,5]Thiadiazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-d]pyridazine typically involves the use of diaminomaleonitrile as a starting material. One efficient method for preparing this compound is through the reaction of diaminomaleonitrile with sulfur monochloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 4,7-dibromothis compound, which can be synthesized from diaminomaleonitrile and subsequently undergoes nucleophilic aromatic substitution reactions to introduce various functional groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of commercially available starting materials and well-established reaction conditions makes the industrial synthesis of this compound feasible.

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Thiadiazolo[3,4-d]pyridazine undergoes a variety of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The presence of electron-deficient nitrogen and sulfur atoms in the ring system makes it particularly susceptible to nucleophilic attack .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, the reaction with amines can lead to the formation of substituted pyridazines, while reactions with thiols can produce bis-thio derivatives .

Properties

IUPAC Name

[1,2,5]thiadiazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4S/c1-3-4(2-6-5-1)8-9-7-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDPEOAFHLPTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550819
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-14-3
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,5]Thiadiazolo[3,4-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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